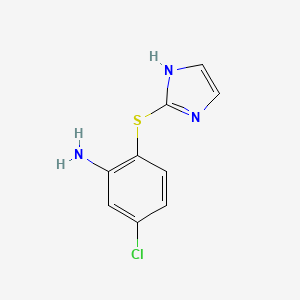
Benzenamine, 5-chloro-2-(1H-imidazol-2-ylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 5-chloro-2-(1H-imidazol-2-ylthio)- is a compound that features a benzenamine core substituted with a chlorine atom and an imidazole ring. This compound is part of a broader class of heterocyclic compounds known for their diverse chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 5-chloro-2-(1H-imidazol-2-ylthio)- typically involves the formation of the imidazole ring followed by its attachment to the benzenamine core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring under mild conditions . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 5-chloro-2-(1H-imidazol-2-ylthio)- undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them into amines or alcohols.
Substitution: The chlorine atom on the benzenamine core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution of the chlorine atom can yield various substituted benzenamine derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, 5-chloro-2-(1H-imidazol-2-ylthio)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of Benzenamine, 5-chloro-2-(1H-imidazol-2-ylthio)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzenamine derivatives and imidazole-containing molecules, such as:
- Benzenamine, 4-chloro-2-(1H-imidazol-2-ylthio)
- Benzenamine, 5-bromo-2-(1H-imidazol-2-ylthio)
- Benzenamine, 5-chloro-2-(1H-pyrrol-2-ylthio)
Uniqueness
What sets Benzenamine, 5-chloro-2-(1H-imidazol-2-ylthio)- apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorine atom and the imidazole ring provides a unique combination of electronic and steric effects, making it a valuable compound for various applications .
Propiedades
Número CAS |
88251-69-8 |
|---|---|
Fórmula molecular |
C9H8ClN3S |
Peso molecular |
225.70 g/mol |
Nombre IUPAC |
5-chloro-2-(1H-imidazol-2-ylsulfanyl)aniline |
InChI |
InChI=1S/C9H8ClN3S/c10-6-1-2-8(7(11)5-6)14-9-12-3-4-13-9/h1-5H,11H2,(H,12,13) |
Clave InChI |
KIQLYFPGUMYBMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)N)SC2=NC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




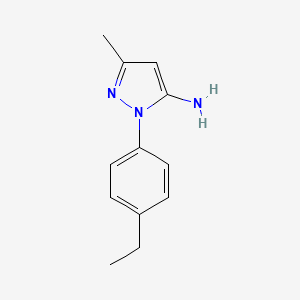
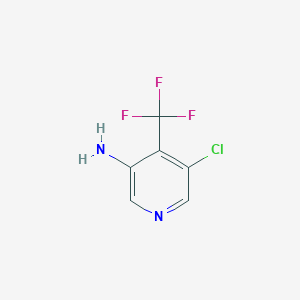
![2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12121635.png)
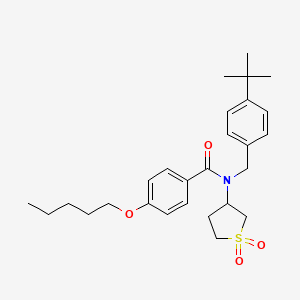
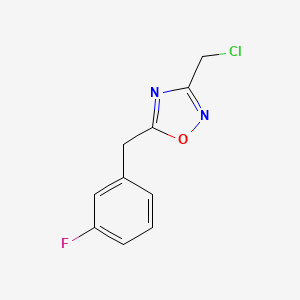

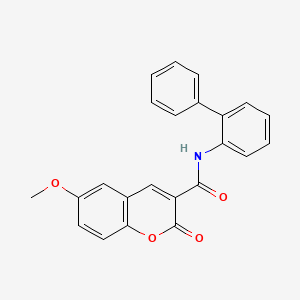
![6-decyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121662.png)
![(4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B12121663.png)

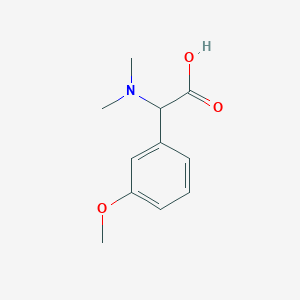
![6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B12121674.png)
